molecular formula C9H12F2N2O B13033876 1-(2,5-Difluoro-4-methoxyphenyl)ethane-1,2-diamine

1-(2,5-Difluoro-4-methoxyphenyl)ethane-1,2-diamine

Cat. No.: B13033876
M. Wt: 202.20 g/mol
InChI Key: JQCGFSPSWVEHLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Difluoro-4-methoxyphenyl)ethane-1,2-diamine is an organic compound with the molecular formula C₉H₁₂F₂N₂O and a molecular weight of 202.2 g/mol . This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with an ethane-1,2-diamine moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Difluoro-4-methoxyphenyl)ethane-1,2-diamine typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Difluoro-4-methoxyphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(2,5-Difluoro-4-methoxyphenyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluoro-4-methoxyphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Difluoro-4-methoxyphenyl)ethane-1,2-diamine: C₉H₁₂F₂N₂O

Uniqueness

This compound is unique due to the presence of both fluorine atoms and a methoxy group on the phenyl ring, which imparts distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H12F2N2O

Molecular Weight

202.20 g/mol

IUPAC Name

1-(2,5-difluoro-4-methoxyphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H12F2N2O/c1-14-9-3-6(10)5(2-7(9)11)8(13)4-12/h2-3,8H,4,12-13H2,1H3

InChI Key

JQCGFSPSWVEHLK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)F)C(CN)N)F

Origin of Product

United States

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